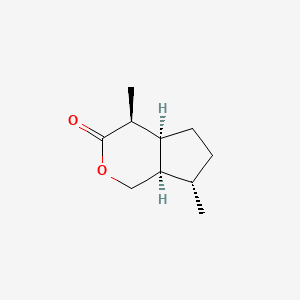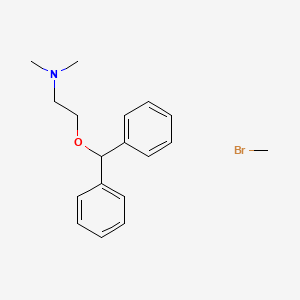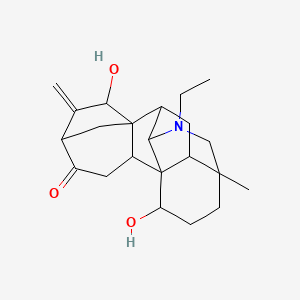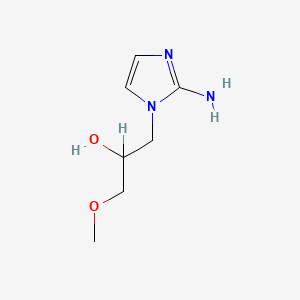
Iridomyrmecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridomyrmecin is a naturally occurring iridoid, classified as a monoterpenoid. It was first isolated from ants of the genus Iridomyrmex . This compound serves as a defensive chemical for these ants and has also evolved into a sex pheromone in certain wasps, such as those in the genus Leptopilina . This compound is also found in various plants, including Actinidia polygama .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iridomyrmecin involves several steps, starting from simpler organic compounds. One common synthetic route includes the selective allylic oxidation of precursor compounds, followed by regioselective elimination and oxidation to form the lactone structure . Another method involves the reduction of nepetalactol using diisobutylaluminum hydride (DIBAL-H), which provides an efficient pathway to produce iridoid lactones .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plants and insects. The extraction process includes percolation with ethanol or methanol, followed by partitioning with various solvents like petroleum ether, dichloromethane, and ethyl acetate . Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used for the purification of this compound .
Chemical Reactions Analysis
Types of Reactions: Iridomyrmecin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as iridodial and iridolactone.
Reduction: Reduction reactions can convert this compound into different stereoisomers.
Substitution: Substitution reactions can modify the functional groups attached to the this compound skeleton.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include singlet oxygen and IBX-ditriflate.
Reducing Agents: Diisobutylaluminum hydride (DIBAL-H) is frequently used for reduction reactions.
Solvents: Solvents like dichloromethane, ethyl acetate, and methanol are commonly used in these reactions.
Major Products:
Oxidation Products: Iridodial and iridolactone.
Reduction Products: Various stereoisomers of this compound.
Scientific Research Applications
Iridomyrmecin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iridomyrmecin involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Iridomyrmecin is structurally similar to other iridoids, such as:
Nepetalactone: Found in catnip, it shares a similar lactone structure but differs in its biological activity.
Iridodial: An oxidation product of this compound, it has similar chemical properties but different applications.
Isothis compound: A stereoisomer of this compound, it exhibits different biological activities.
Uniqueness: this compound’s uniqueness lies in its dual role as a defensive chemical and a sex pheromone, which is not commonly observed in other iridoids .
Properties
CAS No. |
485-43-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3 |
InChI Key |
LYEFRAMOOLOUKA-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1COC(=O)C2C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1COC(=O)[C@H]2C |
Canonical SMILES |
CC1CCC2C1COC(=O)C2C |
Synonyms |
iridomyrmecin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















